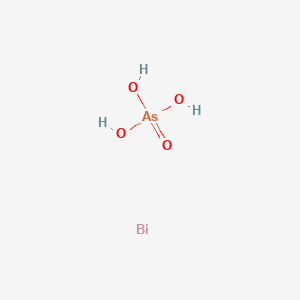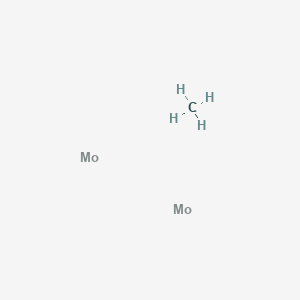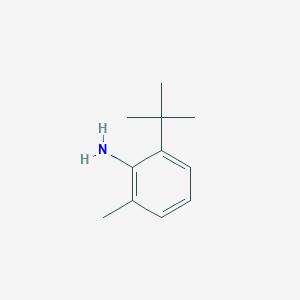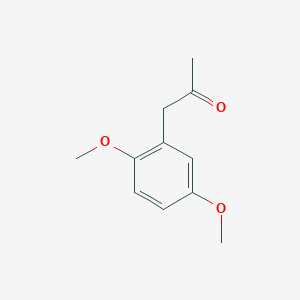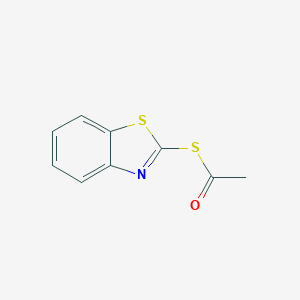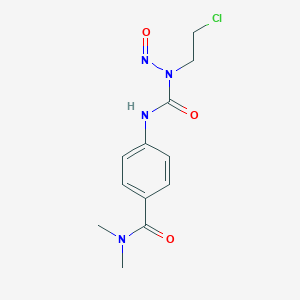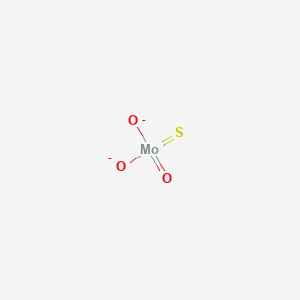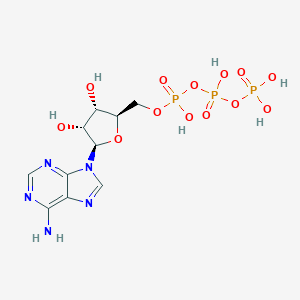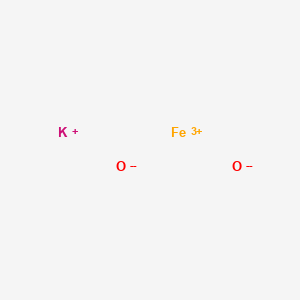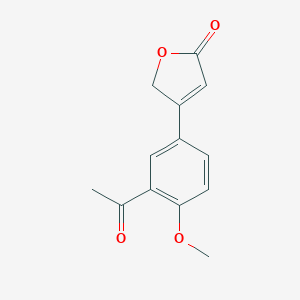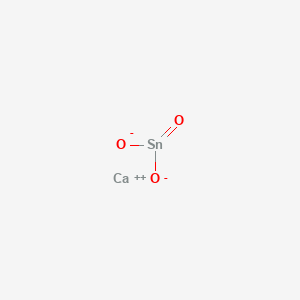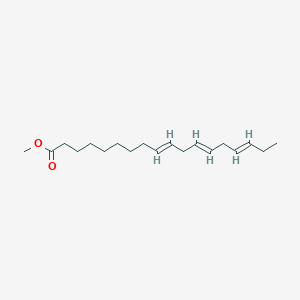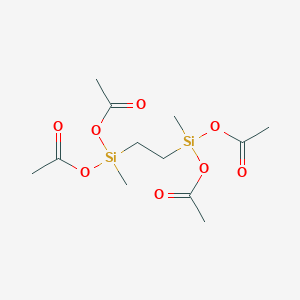
Bis(diacetoxymethyl)ethylenesilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diacetoxymethyl)ethylenesilane, also known as BDMES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDMES is an organosilicon compound that contains two acetoxymethyl groups attached to the ethylene bridge. The compound is widely used as a cross-linking agent in polymer chemistry, and it has also shown promising results in biomedical research.
Mécanisme D'action
Bis(diacetoxymethyl)ethylenesilane works by forming covalent bonds between the polymer chains, which leads to the formation of a three-dimensional network. The cross-linking of polymers results in the modification of their mechanical, thermal, and chemical properties. Bis(diacetoxymethyl)ethylenesilane has also been shown to enhance the stability of nanoparticles by preventing their aggregation and degradation.
Effets Biochimiques Et Physiologiques
Bis(diacetoxymethyl)ethylenesilane has shown promising results in biomedical research. It has been used to cross-link hydrogels that can mimic the extracellular matrix of tissues. These hydrogels have shown potential applications in tissue engineering, wound healing, and drug delivery. Bis(diacetoxymethyl)ethylenesilane has also been used to modify the surface properties of nanoparticles, which can improve their biocompatibility and biodistribution.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis(diacetoxymethyl)ethylenesilane in lab experiments include its ease of synthesis, low toxicity, and versatility. Bis(diacetoxymethyl)ethylenesilane can be used to modify the properties of various polymers and nanoparticles, which can lead to the development of new materials with unique properties. The limitations of using Bis(diacetoxymethyl)ethylenesilane include its cost and the need for specialized equipment for its synthesis and characterization.
Orientations Futures
There are several future directions for the use of Bis(diacetoxymethyl)ethylenesilane in scientific research. One potential application is the development of hydrogels that can mimic the extracellular matrix of various tissues. These hydrogels can be used in tissue engineering, wound healing, and drug delivery. Another potential application is the modification of the surface properties of nanoparticles, which can improve their biocompatibility and biodistribution. Bis(diacetoxymethyl)ethylenesilane can also be used in the development of new materials with unique properties, such as shape-memory polymers and self-healing materials.
Méthodes De Synthèse
Bis(diacetoxymethyl)ethylenesilane can be synthesized through a simple two-step procedure. The first step involves the reaction of ethylenesilane with formaldehyde in the presence of hydrochloric acid to produce bis(chloromethyl)ethylenesilane. The second step involves the reaction of bis(chloromethyl)ethylenesilane with acetic anhydride in the presence of pyridine to produce Bis(diacetoxymethyl)ethylenesilane.
Applications De Recherche Scientifique
Bis(diacetoxymethyl)ethylenesilane has been extensively used in scientific research due to its unique properties. It is a versatile cross-linking agent that can be used to modify the physicochemical properties of polymers. Bis(diacetoxymethyl)ethylenesilane has been used to cross-link hydrogels, which have shown potential applications in tissue engineering and drug delivery. Bis(diacetoxymethyl)ethylenesilane has also been used to modify the surface properties of nanoparticles, which can be used in biomedical imaging and drug delivery.
Propriétés
Numéro CAS |
14971-02-9 |
|---|---|
Nom du produit |
Bis(diacetoxymethyl)ethylenesilane |
Formule moléculaire |
C12H22O8Si2 |
Poids moléculaire |
350.47 g/mol |
Nom IUPAC |
[acetyloxy-[2-[diacetyloxy(methyl)silyl]ethyl]-methylsilyl] acetate |
InChI |
InChI=1S/C12H22O8Si2/c1-9(13)17-21(5,18-10(2)14)7-8-22(6,19-11(3)15)20-12(4)16/h7-8H2,1-6H3 |
Clé InChI |
SQLHPRGDFJYNSR-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C |
Autres numéros CAS |
14971-02-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




